Pyridine-3-sulfonyl chloride

Stability Decomposition Heterocyclic Chemistry

Wrong pyridinesulfonyl chloride isomer causes SO2 extrusion-compromising synthesis. Pyridine-3-sulfonyl chloride (CAS 16133-25-8) is the stable 3-isomer essential for reliable sulfonylation. • Key intermediate for vonoprazan fumarate-sulfonyl group remains intact throughout synthesis • Compatible with solid-phase Suzuki-Miyaura coupling for 819-member sulfonamide libraries • Clean disulfide formation with hydrazine (vs. thioether from 4-isomer) • 90.7% optimized industrial yield for sulfonylurea herbicide production. Bulk supply with full analytical QC documentation.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 16133-25-8
Cat. No. B100533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3-sulfonyl chloride
CAS16133-25-8
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H
InChIKeyCDRNYKLYADJTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3-sulfonyl chloride: Technical Profile


Pyridine-3-sulfonyl chloride (CAS 16133-25-8) is a heteroaromatic sulfonyl chloride featuring a pyridine ring with a sulfonyl chloride substituent at the 3-position. The compound serves as a key electrophilic building block in pharmaceutical intermediate synthesis, notably as a precursor in the manufacture of vonoprazan fumarate [1]. Its reactivity is defined by the presence of the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions with amines, alcohols, and hydrazines to yield sulfonamides, sulfonates, and sulfonyl hydrazides, respectively [2].

Pyridine-3-sulfonyl chloride: Irreplaceable Isomer


Although pyridine-2-sulfonyl chloride and pyridine-4-sulfonyl chloride share the same functional group and core heterocycle, they cannot serve as direct substitutes for pyridine-3-sulfonyl chloride. The position of the sulfonyl chloride on the pyridine ring fundamentally alters both the compound's stability and its reaction profile. Pyridine-2- and pyridine-4-sulfonyl chlorides are prone to formal SO2 extrusion, a decomposition pathway not observed in the 3-isomer . Furthermore, their reactivity with nucleophiles diverges sharply: while the 3-isomer yields the expected disulfide upon reduction with hydrazine, the 4-isomer instead produces a thioether [1]. These differences dictate that the choice of isomer is not interchangeable; it is a critical parameter for achieving the desired synthetic outcome.

Pyridine-3-sulfonyl chloride: Comparative Data


Decomposition Pathway: Hydrolysis vs. SO2 Extrusion

Pyridine-3-sulfonyl chloride decomposes via a distinct pathway compared to its 2- and 4-positional isomers. A comprehensive study of 236 heteroaromatic sulfonyl halides established that formal SO2 extrusion is characteristic of pyridine-2- and pyridine-4-sulfonyl chlorides, while pyridine-3-sulfonyl chloride undergoes hydrolysis by trace water . This fundamental difference in decomposition mechanism directly impacts the compound's handling, storage, and use in synthetic sequences where water may be present.

Stability Decomposition Heterocyclic Chemistry

Hydrazine Reactivity: Disulfide vs. Thioether

In a direct experimental comparison, the reaction of pyridine-3-sulfonyl chloride with hydrazine yields the corresponding disulfide, whereas pyridine-4-sulfonyl chloride under identical conditions gives 4,4′-thiodipyridine, a thioether [1]. This divergence in product formation demonstrates that the electronic environment of the pyridine ring, governed by the position of the sulfonyl chloride group, dictates the reaction outcome, rendering the isomers non-substitutable.

Reactivity Hydrazine Disulfide

Synthesis Yield: Diazotization Method

A patent from 2022 describes a synthesis of pyridine-3-sulfonyl chloride via a diazotization-substitution sequence, achieving a yield of 90.7% [1]. While yields for the 2- and 4-isomers are reported in the literature, they vary considerably depending on the method. For instance, a 2020 study on the NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides reported yields ranging from 55% to 89% for substituted derivatives [2]. This data suggests that the 3-isomer can be produced in high yield under optimized conditions, a factor that may influence cost and availability.

Synthesis Diazotization Yield

Leaving Group: Ipso-Substitution Reactivity

The sulfonyl group acts as a leaving group in ipso-substitution reactions only when positioned at the 2- or 4-position of the pyridine ring. In a study of nucleophilic displacement, both sulfinyl and sulfonyl groups bound to the 2- or 4-position were readily displaced by nucleophiles such as RO- and RS- [1]. The facility of leaving followed the order: RSO2 ≈ RSO > Br >> RS. The 3-position is not mentioned, indicating that the sulfonyl group at the 3-position does not undergo this facile displacement. This differential reactivity provides a route for selective functionalization of the pyridine ring.

Ipso-Substitution Leaving Group Nucleophilic Displacement

Pyridine-3-sulfonyl chloride: Application Scenarios


3-Pyridyl Sulfonamide Pharmaceuticals

Pyridine-3-sulfonyl chloride is the reagent of choice for introducing a 3-pyridylsulfonyl group into drug candidates. Its use is validated in the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker, where the 3-pyridylsulfonyl moiety is integral to the molecule's pharmacophore [1]. The compound's demonstrated stability toward SO2 extrusion (unlike the 2- and 4-isomers) ensures the sulfonyl group remains intact during the synthetic sequence , a critical requirement for maintaining the desired biological activity.

Biaryl Sulfonamide Libraries via Suzuki Coupling

Pyridine-3-sulfonyl chloride serves as a key electrophile in the solid-phase synthesis of biaryl sulfonamide libraries. In a combinatorial library synthesis of 819 compounds, the sulfonyl chloride was reacted with a solid-supported amine to form a sulfonamide, which subsequently underwent Suzuki-Miyaura cross-coupling with aryl boronic acids [1]. The 3-isomer's compatibility with palladium-catalyzed coupling reactions, coupled with its distinct stability profile, makes it a valuable building block for diversity-oriented synthesis and high-throughput screening campaigns.

Sulfonyl Hydrazides for Heterocyclic Chemistry

The reaction of pyridine-3-sulfonyl chloride with hydrazine provides a direct route to pyridine-3-sulfonyl hydrazide, a versatile intermediate for the synthesis of heterocycles such as pyrazoles [1]. The distinct reactivity of the 3-isomer—yielding a disulfide upon reduction, in contrast to the thioether formed from the 4-isomer—allows chemists to access a specific structural class that would not be accessible using other pyridinesulfonyl chlorides . This is particularly relevant for medicinal chemistry programs exploring novel heterocyclic scaffolds.

Sulfonamide Herbicide Synthesis

Pyridine-3-sulfonyl chloride is utilized in the preparation of sulfonylurea herbicides, a class of agrochemicals used for broad-spectrum weed control in crops such as wheat, corn, and soybeans [1]. The 3-pyridylsulfonyl group imparts specific physicochemical properties that influence the herbicide's uptake, translocation, and target-site binding. The compound's high synthetic yield (90.7%) under optimized conditions supports its viability for industrial-scale production of these crop protection agents.

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